molecular formula C19H19N3O3 B7681352 2-[3-(hydroxymethyl)anilino]-N-(5-methyl-1,2-oxazol-3-yl)-2-phenylacetamide

2-[3-(hydroxymethyl)anilino]-N-(5-methyl-1,2-oxazol-3-yl)-2-phenylacetamide

カタログ番号: B7681352
分子量: 337.4 g/mol
InChIキー: VDJANNPIVRCGKT-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-[3-(hydroxymethyl)anilino]-N-(5-methyl-1,2-oxazol-3-yl)-2-phenylacetamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound is also known as PZM21 and belongs to the class of opioids. PZM21 is a highly selective mu-opioid receptor agonist that has been found to produce potent analgesia in animal models without inducing respiratory depression or addiction.

作用機序

PZM21 is a highly selective mu-opioid receptor agonist that binds to the mu-opioid receptor in the brain and spinal cord. The activation of the mu-opioid receptor by PZM21 leads to the inhibition of the release of neurotransmitters that are involved in the transmission of pain signals. This results in the reduction of pain sensation.
Biochemical and Physiological Effects:
PZM21 has been found to produce potent analgesia in animal models without inducing respiratory depression, addiction, or other side effects that are commonly associated with opioids. PZM21 has also been found to have potential therapeutic properties in the treatment of depression and anxiety. In addition, PZM21 has been found to have a longer duration of action compared to other opioids.

実験室実験の利点と制限

The advantages of using PZM21 in lab experiments include its potent analgesic properties, selectivity for the mu-opioid receptor, and lack of respiratory depression and addiction. However, the limitations of using PZM21 in lab experiments include its complex synthesis method and limited availability.

将来の方向性

There are several future directions for the research on PZM21. One direction is the development of more efficient synthesis methods to increase the availability of PZM21 for research purposes. Another direction is the investigation of the potential therapeutic properties of PZM21 in the treatment of depression and anxiety. Additionally, more research is needed to understand the mechanism of action of PZM21 and its effects on other neurotransmitters and receptors in the brain. Finally, the potential use of PZM21 in clinical trials for the treatment of pain and other neurological disorders should be explored.
Conclusion:
In conclusion, PZM21 is a highly selective mu-opioid receptor agonist that has gained significant attention in scientific research due to its potential therapeutic properties. PZM21 has been found to produce potent analgesia in animal models without inducing respiratory depression or addiction. The complex synthesis method and limited availability of PZM21 are the main limitations for its use in lab experiments. However, the potential therapeutic properties of PZM21 in the treatment of depression and anxiety and its longer duration of action compared to other opioids make it a promising compound for future research.

合成法

The synthesis of PZM21 is a complex process that involves several steps. The first step is the synthesis of 2-aminophenol, which is then reacted with formaldehyde to produce 2-(hydroxymethyl)aniline. The second step involves the reaction of 2-(hydroxymethyl)aniline with 2-phenylacetyl chloride to produce 2-(2-phenylacetylamino)phenylmethanol. The final step involves the reaction of 2-(2-phenylacetylamino)phenylmethanol with 5-methyl-3-oxazolidinone to produce PZM21.

科学的研究の応用

PZM21 has been extensively studied in animal models for its analgesic properties. It has been found to produce potent analgesia without inducing respiratory depression or addiction. PZM21 has also been found to be effective in reducing neuropathic pain and inflammatory pain. In addition to its analgesic properties, PZM21 has been found to have potential therapeutic properties in the treatment of depression and anxiety.

特性

IUPAC Name

2-[3-(hydroxymethyl)anilino]-N-(5-methyl-1,2-oxazol-3-yl)-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O3/c1-13-10-17(22-25-13)21-19(24)18(15-7-3-2-4-8-15)20-16-9-5-6-14(11-16)12-23/h2-11,18,20,23H,12H2,1H3,(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDJANNPIVRCGKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)C(C2=CC=CC=C2)NC3=CC=CC(=C3)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。